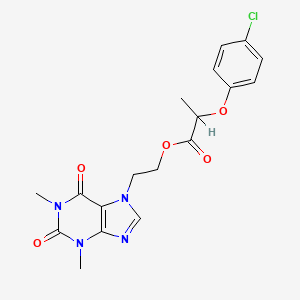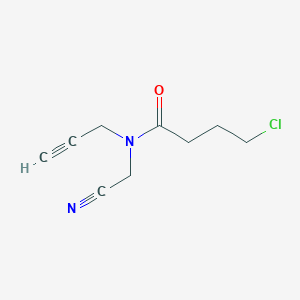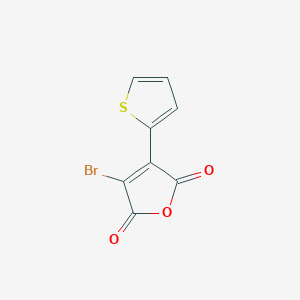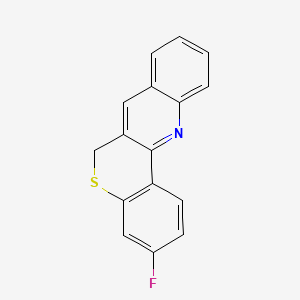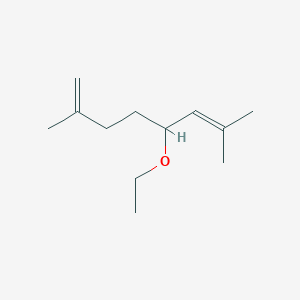
Di-t-butylfluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(fluoro)silane is an organosilicon compound characterized by the presence of two tert-butyl groups and a fluorine atom attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of di-tert-butylchlorosilane with a fluoride source, such as potassium fluoride, in an appropriate solvent like tetrahydrofuran. The reaction typically proceeds under mild conditions, yielding di-tert-butyl(fluoro)silane as the product.
Industrial Production Methods
Industrial production of di-tert-butyl(fluoro)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Reduction Reactions: The silicon-fluorine bond can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of di-tert-butylsilane.
Oxidation Reactions: Oxidation of di-tert-butyl(fluoro)silane can yield silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Substitution: Potassium fluoride, tetrahydrofuran
Reduction: Lithium aluminum hydride, ether solvents
Oxidation: Hydrogen peroxide, acetic acid
Major Products Formed
Substitution: Di-tert-butyl(alkoxy)silane, di-tert-butyl(aminosilane)
Reduction: Di-tert-butylsilane
Oxidation: Di-tert-butylsilanol, di-tert-butylsiloxane
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(fluoro)silane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as low dielectric constants and high thermal stability.
Biology and Medicine: Research is ongoing to explore the potential use of di-tert-butyl(fluoro)silane in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of specialty chemicals and advanced materials for electronics and coatings.
Wirkmechanismus
The mechanism of action of di-tert-butyl(fluoro)silane involves the interaction of the silicon atom with various molecular targets. The silicon-fluorine bond is highly polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the silicon atom acts as a reactive center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.
Di-tert-butylsilanol: Contains a hydroxyl group instead of fluorine.
Di-tert-butylsilane: Lacks the fluorine atom, making it less reactive.
Uniqueness
Di-tert-butyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct reactivity and chemical properties. The silicon-fluorine bond is one of the strongest single bonds in chemistry, contributing to the compound’s stability and reactivity.
Eigenschaften
Molekularformel |
C8H18FSi |
|---|---|
Molekulargewicht |
161.31 g/mol |
InChI |
InChI=1S/C8H18FSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3 |
InChI-Schlüssel |
MYVALNJBPKBVPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


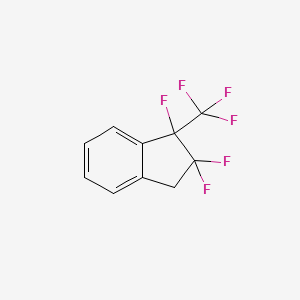
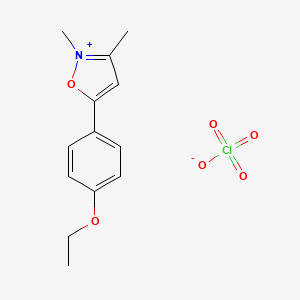
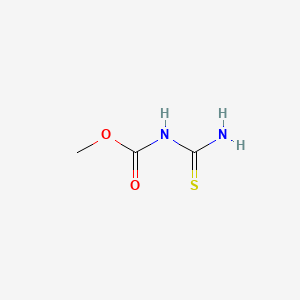
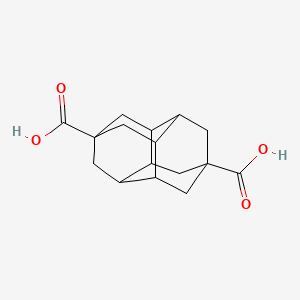

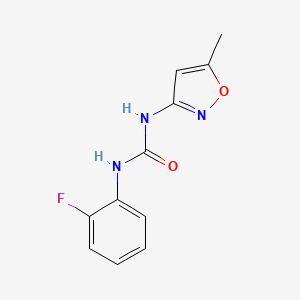
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
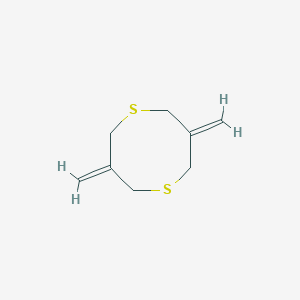
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
